molecular formula C15H26N2O6 B14023933 Tert-butyl 2,7-diazaspiro[3.6]decane-7-carboxylate oxalate

Tert-butyl 2,7-diazaspiro[3.6]decane-7-carboxylate oxalate

Cat. No.: B14023933
M. Wt: 330.38 g/mol
InChI Key: XEACRMIUFOXLAY-UHFFFAOYSA-N
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Description

Tert-butyl 2,7-diazaspiro[3.6]decane-7-carboxylate oxalate is a chemical compound with the molecular formula C13H24N2O2. It is known for its unique spirocyclic structure, which consists of a spiro junction between a diazaspirodecane and a carboxylate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,7-diazaspiro[3.6]decane-7-carboxylate oxalate typically involves the reaction of tert-butyl 2,7-diazaspiro[3.6]decane-7-carboxylate with oxalic acid. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the oxalate salt .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with the required specifications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,7-diazaspiro[3.6]decane-7-carboxylate oxalate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups .

Scientific Research Applications

Tert-butyl 2,7-diazaspiro[3.6]decane-7-carboxylate oxalate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2,7-diazaspiro[3.6]decane-7-carboxylate oxalate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2,6-diazaspiro[3.6]decane-2-carboxylate
  • Tert-butyl 1-oxa-4,9-diazaspiro[5.6]dodecane-9-carboxylate
  • Tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride

Uniqueness

Tert-butyl 2,7-diazaspiro[3.6]decane-7-carboxylate oxalate is unique due to its specific spirocyclic structure and the presence of both diazaspirodecane and carboxylate groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C15H26N2O6

Molecular Weight

330.38 g/mol

IUPAC Name

tert-butyl 2,8-diazaspiro[3.6]decane-8-carboxylate;oxalic acid

InChI

InChI=1S/C13H24N2O2.C2H2O4/c1-12(2,3)17-11(16)15-7-4-5-13(6-8-15)9-14-10-13;3-1(4)2(5)6/h14H,4-10H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

XEACRMIUFOXLAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(CC1)CNC2.C(=O)(C(=O)O)O

Origin of Product

United States

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